molecular formula C9H7Br2F B15410523 (2,2-Dibromo-1-fluorocyclopropyl)benzene CAS No. 502763-72-6

(2,2-Dibromo-1-fluorocyclopropyl)benzene

Cat. No.: B15410523
CAS No.: 502763-72-6
M. Wt: 293.96 g/mol
InChI Key: UIQIEAQIPAXMRU-UHFFFAOYSA-N
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Description

(2,2-Dibromo-1-fluorocyclopropyl)benzene is a high-value, multifunctional cyclopropane derivative offered for research and development purposes. Its structure, featuring a geminal dibromo moiety and a fluorine atom on a phenyl-substituted cyclopropane ring, makes it a versatile and reactive synthetic intermediate. Researchers can leverage this compound as a key precursor in various organic transformations, including cross-coupling reactions and ring-opening polymerizations, to access more complex fluorinated or cyclopropane-containing architectures. This compound is strictly for laboratory and research use. It is not intended for diagnostic, therapeutic, or any other personal use. Handling should only be performed by qualified professionals in a well-ventilated laboratory setting. As with similar organobromides, appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection must be used. Avoid breathing dust/fume/gas/mist/vapours/spray .

Properties

CAS No.

502763-72-6

Molecular Formula

C9H7Br2F

Molecular Weight

293.96 g/mol

IUPAC Name

(2,2-dibromo-1-fluorocyclopropyl)benzene

InChI

InChI=1S/C9H7Br2F/c10-9(11)6-8(9,12)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

UIQIEAQIPAXMRU-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Br)Br)(C2=CC=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s cyclopropane ring contains two bromines and one fluorine, creating significant steric hindrance and electronic withdrawal. Bromine’s polarizability may enhance electrophilic substitution reactivity, while fluorine’s electronegativity stabilizes adjacent bonds. 1-Bromo-3-(2,2-difluorocyclopropyl)benzene replaces bromines with fluorines on the cyclopropane, reducing steric bulk but increasing bond stability due to fluorine’s strong C-F bonds. 1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene substitutes cyclopropane with a propyl chain containing chlorine and fluorine.

Stability and Storage :

  • The difluorocyclopropyl compound requires refrigeration (2–8°C), suggesting thermal sensitivity, likely due to cyclopropane ring strain. The target compound’s stability remains unconfirmed but may require similar handling.

Molecular Weight: The target compound’s higher molecular weight (~292.8 g/mol vs.

Q & A

Q. What advanced kinetic studies elucidate the compound’s decomposition pathways?

  • Methodological Answer :
  • Arrhenius Analysis : Measure rate constants at varying temperatures to determine activation energy (Eₐ) for ring-opening reactions.
  • Isotopic Labeling : Use deuterated analogs to trace hydrogen migration during decomposition.
  • In Situ FT-IR/NMR : Monitor real-time structural changes under stress conditions (e.g., UV exposure, acidic environments) .

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